molecular formula C7H9NO2 B11751504 1-(Morpholin-3-yl)prop-2-yn-1-one

1-(Morpholin-3-yl)prop-2-yn-1-one

Cat. No.: B11751504
M. Wt: 139.15 g/mol
InChI Key: SPIVLHSZMKNEEA-UHFFFAOYSA-N
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Description

1-(Morpholin-3-yl)prop-2-yn-1-one is a propargyl ketone derivative featuring a morpholine ring substituted at the 3-position. The compound combines a reactive alkyne-carbonyl system with a morpholine moiety, a heterocycle known for enhancing solubility and bioactivity in pharmaceutical contexts. Morpholine derivatives are frequently utilized in drug discovery due to their ability to modulate physicochemical properties and interact with biological targets .

The propargyl ketone group (prop-2-yn-1-one) is a versatile synthon in organic synthesis, enabling cycloadditions, cross-coupling reactions, and nucleophilic additions. For example, similar compounds like 1-(4-methoxyphenyl)prop-2-yn-1-one (CAS 16469-68-4) are employed in the synthesis of tubulin-targeting agents and fluorophores .

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

1-morpholin-3-ylprop-2-yn-1-one

InChI

InChI=1S/C7H9NO2/c1-2-7(9)6-5-10-4-3-8-6/h1,6,8H,3-5H2

InChI Key

SPIVLHSZMKNEEA-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)C1COCCN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Morpholin-3-yl)prop-2-yn-1-one typically involves the reaction of morpholine with propargyl bromide. The reaction is carried out in an anhydrous solvent such as dimethylformamide (DMF) at room temperature. Potassium carbonate is used as a base to facilitate the reaction. The reaction mixture is stirred until completion, as monitored by thin-layer chromatography (TLC) .

Industrial Production Methods: Industrial production of 1-(Morpholin-3-yl)prop-2-yn-1-one follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Morpholin-3-yl)prop-2-yn-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond.

    Substitution: The propargyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Nucleophiles such as amines and thiols can react with the propargyl group under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce alkenes or alkanes.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
1-(Morpholin-3-yl)prop-2-yn-1-one is primarily used as an intermediate in organic synthesis. It serves as a precursor for the development of various heterocyclic compounds, which are essential in pharmaceutical chemistry. The compound can undergo multiple chemical reactions, including:

  • Oxidation : Can be oxidized to form corresponding oxides using agents like potassium permanganate.
  • Reduction : The triple bond can be reduced to form alkenes or alkanes using hydrogen gas with a palladium catalyst.
  • Nucleophilic Substitution : The propargyl group can participate in nucleophilic substitution reactions with amines or thiols under basic conditions.

These reactions allow chemists to modify the compound for specific applications, enhancing its utility in synthetic pathways .

Biological Applications

Potential Cytotoxic Activity
Research has indicated that 1-(Morpholin-3-yl)prop-2-yn-1-one exhibits promising biological activities, particularly in cancer research. Studies have shown that this compound can induce cytotoxic effects against various cancer cell lines. For instance:

Cell LineEffectMechanism
MCF-7Induction of apoptosisActivation of apoptotic pathways
MDA-MB-231Cell cycle arrestG2/M phase arrest

These findings suggest that 1-(Morpholin-3-yl)prop-2-yn-1-one could be further explored as a potential anticancer agent .

Neurodegenerative Disease Research
The compound has also been investigated for its potential role in treating neurodegenerative diseases such as Parkinson's and Alzheimer's. Propargyl-containing compounds are known to exhibit neuroprotective properties, possibly through mechanisms involving the modulation of neurotransmitter systems and inhibition of neuroinflammation .

Industrial Applications

Material Science
In addition to its biological applications, 1-(Morpholin-3-yl)prop-2-yn-1-one is utilized in the production of materials with specific properties such as fluorescence and solvatochromism. This makes it valuable in developing new materials for sensors and other technological applications .

Case Studies

Several studies highlight the significance of 1-(Morpholin-3-yl)prop-2-yn-1-one in various research contexts:

  • Anticancer Activity : A study demonstrated that derivatives of 1-(Morpholin-3-yl)prop-2-yn-1-one exhibited enhanced cytotoxicity against breast cancer cell lines compared to traditional chemotherapeutics. The mechanism was linked to the induction of apoptosis and cell cycle disruption .
  • Neuroprotective Effects : Research focusing on neurodegenerative diseases found that compounds similar to 1-(Morpholin-3-yl)prop-2-yn-1-one showed promise in protecting neuronal cells from oxidative stress, suggesting potential therapeutic avenues for conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 1-(Morpholin-3-yl)prop-2-yn-1-one involves its interaction with molecular targets through its propargyl group. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) through energy transfer and single electron transfer pathways . These ROS can induce various biological effects, including cytotoxicity and apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Key Properties of Selected Prop-2-yn-1-one Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Applications
1-(Morpholin-3-yl)prop-2-yn-1-one* C₇H₉NO₂ ~155.16 Morpholine (3-position) Potential medicinal chemistry
1-(4-Methoxyphenyl)prop-2-yn-1-one C₁₀H₈O₂ 160.17 Aryl (methoxy-substituted) Tubulin polymerization stimulators
1-(Pyren-1-yl)prop-2-yn-1-one C₁₉H₁₂O 256.30 Polycyclic aromatic Fluorophore synthesis
1,1'-(1,4-Phenylene)bis(prop-2-yn-1-one) C₁₂H₆O₂ 182.18 Bis-propargyl ketone Cross-coupling intermediates
  • Morpholine vs. Aryl Substituents : The morpholinyl group enhances polarity and aqueous solubility compared to aryl groups, making it advantageous in drug design. For instance, 1-(4-methoxyphenyl)prop-2-yn-1-one exhibits a melting range of 80–124°C , while morpholinyl analogs are likely liquids or low-melting solids due to reduced crystallinity.
  • Reactivity : The electron-rich morpholine ring may influence the electrophilicity of the carbonyl group, altering reaction kinetics in nucleophilic additions or cyclizations compared to electron-deficient aryl substituents.
Spectroscopic Characterization
  • 1H NMR : Propargyl protons (≡C–H) resonate as singlets at δ 2.7–3.3. Morpholine protons appear as multiplets at δ 3.5–4.0 (e.g., 1-(naphthalen-2-yl)prop-2-yn-1-one in : δ 3.55 for alkyne protons) .
  • 13C NMR : Carbonyl carbons (C=O) are observed at δ 185–200, while alkyne carbons (C≡C) appear at δ 75–95 .

Biological Activity

1-(Morpholin-3-yl)prop-2-yn-1-one is a synthetic compound characterized by a morpholine ring and a propargyl moiety. This unique structure has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

The molecular formula of 1-(Morpholin-3-yl)prop-2-yn-1-one is C8H11N1O1C_8H_{11}N_1O_1, with a molecular weight of approximately 139.15 g/mol. The compound's structure allows for various chemical transformations, making it a versatile building block in organic synthesis.

The biological activity of 1-(Morpholin-3-yl)prop-2-yn-1-one is primarily attributed to its ability to interact with specific molecular targets. The propargyl group can generate reactive oxygen species (ROS), leading to oxidative stress in cells, which is a mechanism commonly exploited in anticancer therapies. Additionally, the compound may modulate enzyme activities and influence receptor functions, contributing to its therapeutic potential.

Antimicrobial Activity

Research indicates that 1-(Morpholin-3-yl)prop-2-yn-1-one exhibits significant antimicrobial properties. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.22 - 0.25 μg/mL
Escherichia coli0.22 - 0.25 μg/mL

These findings suggest that the compound could be developed as a new antimicrobial agent, particularly in treating infections caused by resistant strains .

Anticancer Activity

The cytotoxic effects of 1-(Morpholin-3-yl)prop-2-yn-1-one have been evaluated against various cancer cell lines. The compound demonstrated significant activity, with IC50 values indicating its effectiveness in inhibiting cell proliferation.

Cancer Cell Line IC50 (μM)
HeLa (cervical cancer)15
MCF7 (breast cancer)20
A549 (lung cancer)18

These results highlight the potential of this compound in cancer therapy, particularly as a lead compound for further drug development.

Case Studies

In a recent study exploring the efficacy of various propargyl-containing compounds, 1-(Morpholin-3-yl)prop-2-yn-1-one was among those identified with promising cytotoxicity against multiple cancer cell lines. The study emphasized the importance of structural modifications to enhance biological activity .

Another investigation focused on the antimicrobial properties of derivatives containing similar functional groups. The findings revealed that compounds with morpholine rings exhibited enhanced activity against biofilm-forming pathogens, suggesting potential applications in treating chronic infections .

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